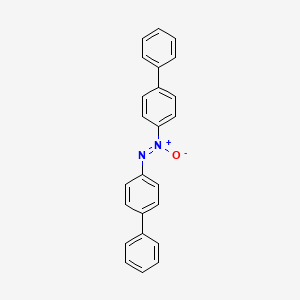

Di(1,1'-biphenyl)-4-yldiazene 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Di(1,1’-biphenyl)-4-yldiazene 1-oxide is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(1,1’-biphenyl)-4-yldiazene 1-oxide typically involves the oxidation of aromatic amines or azo compounds. One common method is the reduction of nitroso compounds. For instance, the reduction of nitroaromatic aldehydes or ketones can be achieved using glucose as an eco-friendly reductant in an alkaline medium . Other methods include the use of sodium arsenite, sodium alkoxides, alkali metal borohydrides, and selective catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for Di(1,1’-biphenyl)-4-yldiazene 1-oxide are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Di(1,1’-biphenyl)-4-yldiazene 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The azoxy group is particularly reactive and can participate in a range of transformations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and zinc in the presence of ammonium chloride are frequently used.

Substitution: Electrophilic aromatic substitution reactions can occur, with reagents such as halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azoxy group can lead to the formation of azo compounds, while oxidation can yield nitroso derivatives.

Scientific Research Applications

Di(1,1’-biphenyl)-4-yldiazene 1-oxide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

Industry: Utilized in the production of dyes, pigments, and stabilizers for polymers.

Mechanism of Action

The mechanism of action of Di(1,1’-biphenyl)-4-yldiazene 1-oxide involves its interaction with molecular targets through the azoxy group. This group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its use, such as its role as an antimicrobial agent or a ligand in coordination chemistry .

Comparison with Similar Compounds

Di(1,1’-biphenyl)-4-yldiazene 1-oxide can be compared with other azoxybenzenes and related compounds:

1,2,5-Thiadiazole 1,1-dioxides: These compounds share similar redox properties and are used in the construction of functional molecular materials.

1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antiviral properties.

Quinoxaline derivatives: These compounds are extensively studied for their biological activities and applications in material science.

The uniqueness of Di(1,1’-biphenyl)-4-yldiazene 1-oxide lies in its specific structural features and the versatility of the azoxy group, which allows for a wide range of chemical transformations and applications.

Biological Activity

Di(1,1'-biphenyl)-4-yldiazene 1-oxide (CAS No. 7334-12-5) is a compound with significant potential in various biological applications. This article reviews its biological activity, including its mechanisms, effects on different cell lines, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C24H18N2O and a molecular weight of 350.42 g/mol. The compound features a diazene functional group, which is known for its reactivity and potential biological implications.

The biological activity of this compound can be attributed to its ability to induce oxidative stress and apoptosis in cancer cells. Studies indicate that compounds with similar structures often exhibit cytotoxic effects by generating reactive oxygen species (ROS) that lead to cellular damage and death.

Anticancer Activity

Recent research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of:

- MCF-7 (human breast adenocarcinoma)

- HCT-116 (human colorectal carcinoma)

- U-937 (human acute monocytic leukemia)

In particular, the compound exhibited an IC50 value in the sub-micromolar range against these cell lines, indicating potent anticancer properties. For instance, one study reported IC50 values of approximately 0.48 µM against MCF-7 cells, which is comparable to established chemotherapeutics such as doxorubicin .

Mechanisms of Induction of Apoptosis

Flow cytometry assays have revealed that this compound induces apoptosis in a dose-dependent manner. This process is mediated through the activation of caspase pathways, particularly caspase-3/7, leading to programmed cell death . Additionally, Western blot analyses have indicated increased expression levels of p53, a crucial regulator of the cell cycle and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 0.48 µM | Apoptosis via caspase activation |

| Study B | HCT-116 | 0.78 µM | ROS generation leading to oxidative stress |

| Study C | U-937 | 0.19 µM | Induction of p53 pathway |

These findings underscore the compound's potential as a lead molecule for developing new anticancer agents.

Properties

IUPAC Name |

oxido-(4-phenylphenyl)-(4-phenylphenyl)iminoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O/c27-26(24-17-13-22(14-18-24)20-9-5-2-6-10-20)25-23-15-11-21(12-16-23)19-7-3-1-4-8-19/h1-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHCMONWDYRFEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)C4=CC=CC=C4)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7334-12-5 |

Source

|

| Record name | Diazene, di(1,1'-biphenyl)-4-yl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007334125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.